molecular formula C19H20N6O3 B7783715 MFCD05698712

MFCD05698712

Cat. No.: B7783715
M. Wt: 380.4 g/mol
InChI Key: HNAQGKDATQAWMR-UHFFFAOYSA-N
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Description

MFCD05698712 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Based on analogous compounds in the evidence (e.g., CAS 1533-03-5 and 1761-61-1), this compound likely features functional groups such as trifluoromethyl (-CF₃) or aromatic rings, which are common in bioactive or industrially relevant molecules .

Key properties inferred from similar compounds include:

  • Molecular Weight: Likely between 200–250 g/mol (based on analogs like C10H9F3O, MW 202.17) .
  • Solubility: Moderate solubility in organic solvents (e.g., methanol, dichloromethane) due to hydrophobic substituents .
  • Synthetic Route: May involve condensation reactions or catalytic processes, as seen in the synthesis of structurally related ketones and imidazoles .

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-(2-hydroxy-2-phenylethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-11-9-12(2)25(22-11)18-20-16-15(17(27)21-19(28)23(16)3)24(18)10-14(26)13-7-5-4-6-8-13/h4-9,14,26H,10H2,1-3H3,(H,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAQGKDATQAWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC(C4=CC=CC=C4)O)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)

  • Molecular Formula : C10H9F3O
  • Molecular Weight : 202.17 g/mol
  • Key Features :
    • Aromatic ring with two trifluoromethyl groups, enhancing electron-withdrawing properties.
    • Ketone functional group, enabling participation in nucleophilic addition reactions.
  • Applications : Intermediate in agrochemicals and pharmaceuticals .
  • Synthesis : Prepared via Friedel-Crafts acylation using trifluoromethyl-substituted benzene derivatives .

Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

  • Molecular Formula : C13H9N3O2
  • Molecular Weight : 239.23 g/mol
  • Key Features :
    • Benzimidazole core with a nitro group, conferring rigidity and redox activity.
    • High thermal stability, suitable for material science applications .
  • Applications : Used in dye synthesis and as a corrosion inhibitor .
  • Synthesis : Catalyzed condensation of 1,2-phenylenediamine with 4-nitrobenzaldehyde under green chemistry conditions .

Comparative Analysis

Property This compound Compound A Compound B
Molecular Weight ~200–250 g/mol (est.) 202.17 g/mol 239.23 g/mol
Functional Groups Aromatic, -CF₃ (infer) Aromatic, -CF₃, ketone Benzimidazole, -NO₂
Solubility Moderate in organics Low in water Low in polar solvents
Synthetic Complexity Moderate Low High (catalyst-dependent)
Applications Drug discovery Agrochemicals Materials science

Key Contrasts :

  • Reactivity : Compound A’s ketone group offers greater versatility in organic synthesis compared to this compound’s inferred structure.
  • Stability : Compound B’s benzimidazole core provides superior thermal stability, whereas this compound may prioritize bioavailability in drug design .
  • Synthesis : this compound likely requires specialized catalysts (e.g., A-FGO in Compound B’s synthesis) for efficient yield, whereas Compound A uses simpler Friedel-Crafts methods .

Research Findings and Limitations

  • Bioactivity : Trifluoromethyl groups (common in this compound and Compound A) enhance metabolic stability in pharmaceuticals but may reduce solubility .
  • Industrial Relevance : Compound B’s nitro group aids in electron-deficient aromatic systems, useful in conductive polymers, whereas this compound’s applications remain underexplored .
  • Data Gaps: Limited experimental data on this compound’s spectroscopic (NMR, IR) and thermodynamic properties hinder direct comparison. Further studies are needed to validate its Log P and toxicity profiles .

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